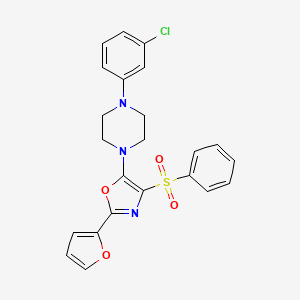

![molecular formula C11H17F2NO4 B2538661 1-{[(叔丁氧羰基)氨基]-3-(二氟甲基)环丁烷-1-羧酸} CAS No. 2219369-17-0](/img/structure/B2538661.png)

1-{[(叔丁氧羰基)氨基]-3-(二氟甲基)环丁烷-1-羧酸}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

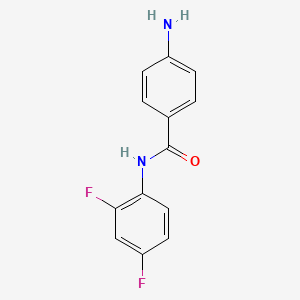

The compound "1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid" is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The compound also features a difluoromethyl group and a cyclobutane ring, which may impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl amino acids has been explored in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid. Optical resolution was possible through diastereomeric salt formation or chromatography on a chiral stationary phase . Although the target compound is not directly synthesized in the provided papers, these methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined using X-ray analysis. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The presence of intermolecular hydrogen bonds and hydrophobic channels between tert-butyl groups was also noted . These findings suggest that the molecular structure of the target compound might also exhibit specific conformations influenced by similar non-covalent interactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its stability under various reaction conditions, yet it can be removed under acidic conditions to reveal the free amino group. The related compounds synthesized in the studies provided may undergo similar reactions, such as deprotection or further functionalization of the carboxylic acid group. The difluoromethyl group in the target compound could also participate in reactions typical for organofluorine compounds, such as nucleophilic substitution or dehalogenation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of similar tert-butoxycarbonyl amino acids can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the difluoromethyl group could affect the acidity of the carboxylic acid and the basicity of the amino group. The cyclobutane ring may confer rigidity to the molecule, influencing its conformational stability and reactivity .

科学研究应用

生物活性化合物中的放大合成和应用

连续光流合成已被用于放大合成1-{[(叔丁氧羰基)氨基]-3-(二氟甲基)环丁烷-1-羧酸}的衍生物。一项重大进展是针对顺式-3-(叔丁氧羰基)-2,3,4-d3-环丁烷羧酸(该化合物的衍生物)优化了此合成。此衍生物可用作制备一系列具有环丁烷环系的生物活性化合物和材料科学应用的有价值的构建模块,尤其是那些标记有氘原子的化合物。该研究还深入探讨了这些产品在候选药物化合物的内标合成中的应用,特别是在非临床和临床药代动力学研究中的定量质谱分析中(Yamashita, Nishikawa, & Kawamoto, 2019)。

合成和转化成三氟甲基基团

该化合物还一直是1-氨基-环丁烷-1-羧酸的三氟甲基取代类似物的合成前体。这些类似物,特别是1-氨基-3-(三氟甲基)环丁烷羧酸和1-氨基-3,3-双(三氟甲基)环丁烷羧酸,是从1,3-二溴丙酮二甲缩醛开始合成的。这些合成中的一个关键步骤涉及使用SF4和HF将酸部分转化为三氟甲基基团(Radchenko et al., 2009)。

在肽合成中的应用

该化合物一直是(+)-和(-)-2-氨基环丁烷-1-羧酸衍生物的立体选择性合成的组成部分。合成的衍生物被用于制备高度刚性的β-肽,展示了环丁烷环作为单体和二聚体中的结构促进单元的潜力。此应用强调了该化合物在先进肽合成和结构研究中的重要性,提供了对分子内氢键和由此产生的结构刚性的见解(Izquierdo et al., 2005)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, it is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . Cathepsins are proteases involved in various physiological and pathological processes, and their inhibition can have therapeutic effects.

安全和危害

未来方向

The compound’s use in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities suggests potential applications in the development of therapeutic agents . Its role in preparing alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor also indicates possible uses in pharmaceutical research .

属性

IUPAC Name |

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-11(8(15)16)4-6(5-11)7(12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRXVROWFKQQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2219369-17-0 |

Source

|

| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

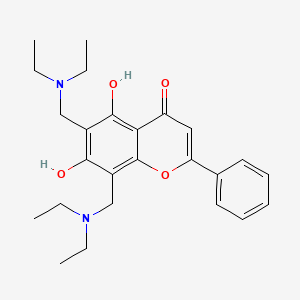

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

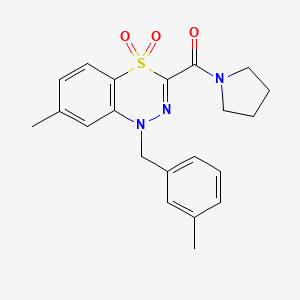

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

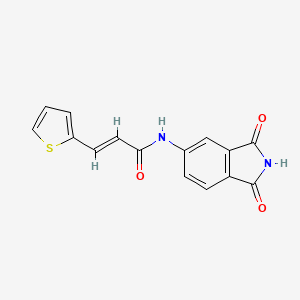

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)